H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH

Overview

Description

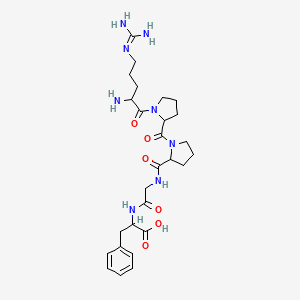

The compound H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH is a synthetic peptide composed of five amino acids: arginine, proline, glycine, and phenylalanine. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH: can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the arginine and phenylalanine residues.

Reduction: Reduction reactions can occur, especially if the peptide contains disulfide bonds.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT).

Substitution: Amino acid derivatives and coupling reagents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while substitution can yield peptide analogs with altered biological activity.

Scientific Research Applications

Peptide Synthesis

Role in Drug Development:

H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH serves as a crucial building block in peptide synthesis, which is fundamental for developing therapeutic peptides. The compound's structure allows for the modification of peptide sequences, enhancing their stability and efficacy in drug formulations .

Biopolymer Formation:

In biochemistry, this compound is utilized to create various biopolymers that mimic natural proteins. This application is particularly important in designing drug delivery systems that can improve the bioavailability of therapeutics .

Biotechnology

Formulation of Biologics:

The compound is incorporated into biologics to enhance the stability and effectiveness of protein-based drugs. Its ability to stabilize protein structures makes it valuable in the formulation of vaccines and monoclonal antibodies .

Cellular Signaling Studies:

Research involving this compound has been pivotal in understanding cellular signaling pathways. Its interactions with cellular receptors are studied to elucidate mechanisms underlying various biological processes, including cell growth and differentiation .

Pharmaceutical Research

Targeted Therapies:

In pharmaceutical applications, this peptide is modified to develop targeted therapies, especially for cancer treatment. Studies have shown that altering peptide sequences can significantly improve drug delivery to specific tissues, enhancing therapeutic outcomes while minimizing side effects .

Diagnostic Applications:

The compound is also employed in diagnostic assays, where it aids in detecting specific biomarkers associated with diseases. Its specificity and affinity for certain receptors make it an effective tool in clinical diagnostics .

Cosmetic Industry

Anti-Aging Properties:

In cosmetics, this compound is included in formulations aimed at promoting skin hydration and elasticity. Its potential anti-aging properties are attributed to its ability to stimulate collagen production and improve skin texture .

Skincare Products:

The compound's incorporation into skincare products reflects a growing trend towards using peptides for enhancing skin health. Research indicates that peptides can penetrate the skin barrier effectively, leading to improved absorption and efficacy of active ingredients .

Case Studies

Mechanism of Action

The mechanism of action of H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

- H-Gly-Arg-Ala-Asp-Ser-Pro-OH

- H-Gly-Pro-Arg-Pro-OH

- H-Arg-Gly-Asp-Ser-OH

Uniqueness

H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH: is unique due to its specific sequence and the presence of both D- and L- amino acids. This configuration can result in distinct biological activities and stability compared to peptides composed solely of L-amino acids.

Biological Activity

H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH is a synthetic peptide consisting of the amino acids arginine, proline, glycine, and phenylalanine in both D- and L- forms. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthetic Routes

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps in SPPS include:

- Coupling : Activation and coupling of each amino acid to the resin-bound peptide.

- Deprotection : Removal of protective groups on the amino acids to facilitate subsequent coupling.

- Cleavage : Cleavage of the completed peptide from the resin followed by purification.

Industrial Production

Automated peptide synthesizers are often used in industrial settings to streamline the SPPS process, ensuring high yield and purity of the final product.

This compound interacts with specific molecular targets such as enzymes or receptors, modulating biological pathways. Its activity can influence cellular processes including:

- Signal Transduction : Affecting how cells communicate and respond to external signals.

- Gene Expression : Modulating the transcription of genes involved in various physiological processes.

- Protein Synthesis : Influencing the translation and assembly of proteins within cells.

Biological Activities

The compound exhibits a range of biological activities:

- Antioxidant Activity : The presence of specific amino acids contributes to its ability to scavenge free radicals, potentially reducing oxidative stress .

- Antimicrobial Properties : Similar peptides have demonstrated antimicrobial activity, suggesting potential applications in developing new antibiotics.

- Cell Signaling : The peptide may play roles in various signaling pathways critical for cellular function and homeostasis .

Case Studies

Several studies have investigated the biological activity of this compound or similar peptides:

- Antioxidant Activity Study :

-

Antimicrobial Activity Assessment :

- Research into antimicrobial peptides has shown that sequences containing arginine and proline are effective against various pathogens. This compound may share these properties, warranting further investigation into its efficacy as an antimicrobial agent.

- Cell Signaling Investigation :

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| H-Gly-Arg-Ala-Asp-Ser-Pro-OH | Focus on glycine-rich sequences | Antioxidant, Antimicrobial |

| H-Gly-Pro-Arg-Pro-OH | Emphasizes proline's role in protein synthesis | Cell signaling |

| H-Arg-Gly-Asp-Ser-OH | Contains arginine for enhanced activity | Antimicrobial |

This table highlights how variations in amino acid composition can influence biological activities.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH with high purity?

Methodological Answer: Synthesis requires stringent control of reaction conditions, including temperature (20–25°C), pH (optimized for peptide bond formation), and solvent selection (e.g., DMF or aqueous buffers). Post-synthesis purification via reversed-phase HPLC with gradients tailored to the compound’s hydrophobicity is essential to achieve >95% purity. Monitoring intermediate steps with mass spectrometry ensures sequence fidelity .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer: Use a combination of high-resolution mass spectrometry (HRMS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments) to resolve stereochemistry and sequence. For dynamic structural insights, circular dichroism (CD) can assess secondary structure in solution .

Q. What safety protocols are recommended for handling this compound in the lab?

Methodological Answer: Follow GHS hazard guidelines: wear nitrile gloves, lab coats, and eye protection to avoid skin/eye irritation (H315/H319). Use fume hoods to prevent inhalation of aerosols (H335). Store at –20°C in airtight containers to minimize degradation. Emergency rinsing with water for 15 minutes is required upon exposure .

Q. How can researchers assess the compound’s preliminary biological activity?

Methodological Answer: Conduct cell-free binding assays (e.g., surface plasmon resonance [SPR]) to measure affinity for target receptors. Pair with enzymatic stability assays (e.g., incubation in simulated gastric fluid) to evaluate bioavailability. Dose-response curves in primary cell cultures can screen for cytotoxicity .

Advanced Research Questions

Q. How can synthesis yields be optimized without compromising stereochemical integrity?

Methodological Answer: Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, optimizing coupling times and reagent equivalents (e.g., 4-fold excess of amino acids). Use microwave-assisted synthesis to enhance reaction kinetics while maintaining low temperatures (≤40°C) to prevent epimerization. Monitor racemization via chiral HPLC during iterative cycles .

Q. How should contradictions in reported bioactivity data across studies be resolved?

Methodological Answer: Replicate experiments under standardized conditions (pH 7.4, 37°C) and validate target specificity using knockout cell lines. Compare binding kinetics via isothermal titration calorimetry (ITC) to rule out assay-specific artifacts. Cross-reference with structural data (e.g., X-ray crystallography) to confirm binding conformations .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer: Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (AMBER or GROMACS) to model binding modes. Validate predictions against experimental SPR/ITC data. Free-energy perturbation (FEP) calculations can refine affinity estimates for mutant targets .

Q. What strategies mitigate degradation of this peptide under physiological conditions?

Methodological Answer: Introduce D-amino acids or PEGylation to enhance proteolytic resistance. Test stability in buffer systems mimicking physiological pH (7.4) and temperature. Use LC-MS to identify degradation products and modify labile residues (e.g., Gly or Phe) via site-specific substitutions .

Properties

IUPAC Name |

2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N8O6/c28-18(9-4-12-31-27(29)30)24(38)35-14-6-11-21(35)25(39)34-13-5-10-20(34)23(37)32-16-22(36)33-19(26(40)41)15-17-7-2-1-3-8-17/h1-3,7-8,18-21H,4-6,9-16,28H2,(H,32,37)(H,33,36)(H,40,41)(H4,29,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSUMSBPLJWFSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.